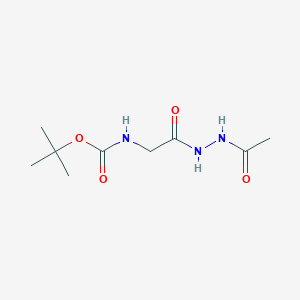

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate

Overview

Description

The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available in the NIST Chemistry WebBook . The structure of the specific compound you’re asking about may be similar, but with additional functional groups attached.Chemical Reactions Analysis

Tert-butyl carbamates can react with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For tert-butyl carbamate, it has a molecular weight of 117.1463 . The specific properties of “tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate” would depend on its exact structure.Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

Researchers have developed a method for cyclizative atmospheric CO2 fixation using unsaturated amines, leading to the efficient creation of cyclic carbamates bearing an iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI) under mild reaction conditions, highlighting a significant application in the field of green chemistry and environmental management (Takeda et al., 2012).

Synthesis of Carbocyclic Analogues

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, making it a valuable compound in organic synthesis and pharmaceutical research (Ober et al., 2004).

Hydrogen and Halogen Bond Formation

This compound forms part of a family of compounds with a general formula BocNHCH2CCCCX (X = H, Cl, Br, I). In crystals of these diacetylenes, molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This property is significant in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Fluorescent Sensory Materials

tert-Butyl carbazole derivatives, including compounds with tert-butyl moieties, have been utilized to synthesize new materials that can act as fluorescent sensors for detecting volatile acid vapors. These materials demonstrate the significant role of tert-butyl in gel formation and their potential in sensory applications (Sun et al., 2015).

Protected Amino Acids Synthesis

The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate that undergoes a Curtius rearrangement, leading to the desired tert-butyl carbamate. This method provides a mild and efficient pathway for synthesizing protected amino acids, a crucial process in peptide synthesis and drug development (Lebel & Leogane, 2005).

Safety and Hazards

The safety and hazards of a compound also depend on its structure. For example, di-tert-butyl dicarbonate, a related compound, is very toxic on inhalation . The specific safety and hazards of “tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate” would depend on its exact structure and should be determined through appropriate testing.

Mechanism of Action

Target of Action

Tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate, also known as tert-Butyl carbamate, is a compound that primarily targets the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The deprotection process is facilitated by oxalyl chloride in methanol and takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways related to the synthesis of various organic compounds. The removal of the N-Boc group allows for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s molecular weight is 1171463 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the production of deprotected tert-butyl carbamates . These compounds can be used in the synthesis of various organic compounds, including those with medicinal properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent conditions . The deprotection process takes place under room temperature conditions and requires the presence of oxalyl chloride in methanol .

properties

IUPAC Name |

tert-butyl N-[2-(2-acetylhydrazinyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-6(13)11-12-7(14)5-10-8(15)16-9(2,3)4/h5H2,1-4H3,(H,10,15)(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQRYEPGZZLZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)

![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)

![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)

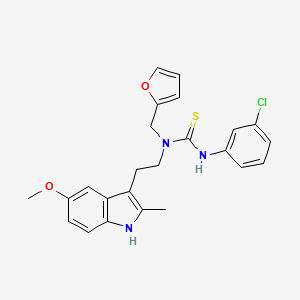

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)

![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2914836.png)

![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)

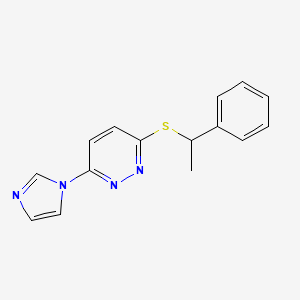

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)